5-Methoxy-2-(methylsulfonyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2-(methylsulfonyl)aniline is an organic compound with the molecular formula C8H11NO3S and a molecular weight of 201.24 g/mol . This compound is characterized by the presence of a methoxy group (-OCH3) and a methylsulfonyl group (-SO2CH3) attached to an aniline ring. It is primarily used in research and development settings and is not intended for medicinal or household use .
Vorbereitungsmethoden
The synthesis of 5-Methoxy-2-(methylsulfonyl)aniline can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxy-5-chlorobenzoic acid methyl ester with sodium amino-sulfinic acid in the presence of cuprous bromide as a catalyst. The reaction is carried out in tetrahydrofuran (THF) at 50°C for 10 hours, resulting in the formation of 2-methoxy-5-sulfamoylbenzoic acid methyl ester, which is then converted to this compound .
Analyse Chemischer Reaktionen
5-Methoxy-2-(methylsulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy and methylsulfonyl groups can be substituted under appropriate conditions. For example, nucleophilic aromatic substitution can occur in the presence of strong nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like THF or methanol, and catalysts such as cuprous bromide . Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2-(methylsulfonyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, including its role as a precursor in drug synthesis.
Industry: It may be used in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 5-Methoxy-2-(methylsulfonyl)aniline involves its interaction with specific molecular targets. The methoxy and methylsulfonyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Methoxy-2-(methylsulfonyl)aniline include:
2-Methoxy-5-nitroaniline: Differing by the presence of a nitro group instead of a methylsulfonyl group.
2-Methoxy-5-chloroaniline: Differing by the presence of a chloro group instead of a methylsulfonyl group.
2-Methoxy-5-bromoaniline: Differing by the presence of a bromo group instead of a methylsulfonyl group.
Eigenschaften
Molekularformel |
C8H11NO3S |
---|---|
Molekulargewicht |
201.25 g/mol |
IUPAC-Name |
5-methoxy-2-methylsulfonylaniline |
InChI |
InChI=1S/C8H11NO3S/c1-12-6-3-4-8(7(9)5-6)13(2,10)11/h3-5H,9H2,1-2H3 |
InChI-Schlüssel |
DAEPTPNFIHZPTK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.